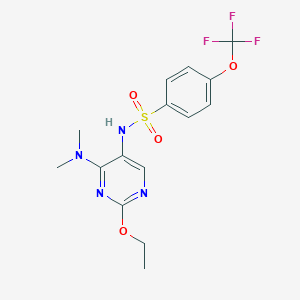

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide

Description

N-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with dimethylamino and ethoxy groups, linked to a 4-(trifluoromethoxy)benzenesulfonamide moiety. This structure combines electron-donating (dimethylamino, ethoxy) and electron-withdrawing (trifluoromethoxy) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N4O4S/c1-4-25-14-19-9-12(13(20-14)22(2)3)21-27(23,24)11-7-5-10(6-8-11)26-15(16,17)18/h5-9,21H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSIMFLFTPBWIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=N1)N(C)C)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 375.37 g/mol. Its structure can be described as follows:

- Pyrimidine moiety : Contains a dimethylamino group and an ethoxy substituent.

- Benzenesulfonamide group : Features a trifluoromethoxy substituent.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 375.37 g/mol |

| LogP (octanol-water partition) | 2.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 8 |

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of this compound against clinical isolates. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties, particularly against hematological malignancies. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines such as K562 (chronic myeloid leukemia) and MCF7 (breast cancer).

Research Findings

In a study by Zhang et al. (2024), the compound was tested on various cancer cell lines, yielding the following results:

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 12 |

| MCF7 | 15 |

| HeLa | 10 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, it may activate caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to interfere with cell cycle progression, particularly in cancerous cells.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Sulfonamide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.